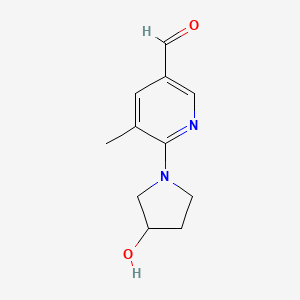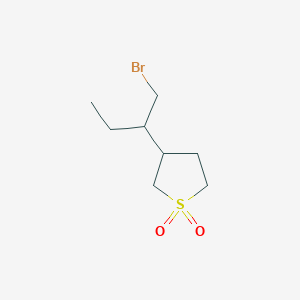
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a bromobutane moiety attached to a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-bromobutane with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thiolanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its bromobutane and thiolane moieties. The bromine atom can participate in nucleophilic substitution reactions, while the thiolane ring can undergo various transformations. These interactions can affect molecular pathways and lead to the formation of specific products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromobutan-2-ylbenzene: This compound has a similar bromobutane moiety but is attached to a benzene ring instead of a thiolane ring.
1-Bromo-3-(1-bromobutan-2-yl)benzene: This compound contains two bromine atoms and a benzene ring, making it structurally similar but with different reactivity.
1-(1-Bromobutan-2-yl)-3-fluorobenzene: This compound includes a fluorine atom in addition to the bromobutane moiety, offering different chemical properties.
Uniqueness
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromobutane moiety and a thiolane ring
Propriétés
Formule moléculaire |
C8H15BrO2S |
|---|---|
Poids moléculaire |
255.17 g/mol |
Nom IUPAC |
3-(1-bromobutan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3 |
Clé InChI |
IFEFBHXWQMUFRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)

![2-[1-(Aminomethyl)cyclohexyl]butan-2-ol](/img/structure/B13183345.png)

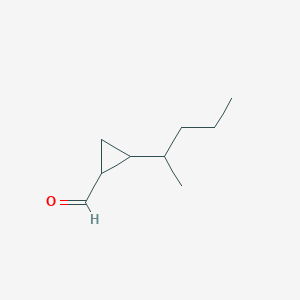
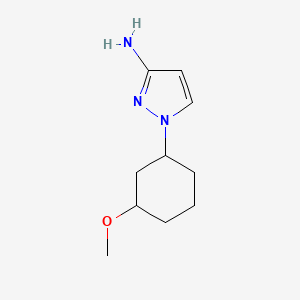
![1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
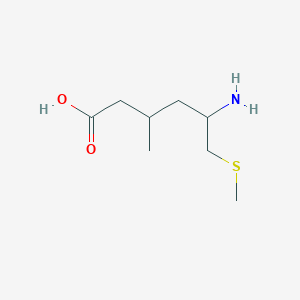
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
